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Compound of Interest

Compound Name: 3-Hydroxypiperidin-2-one

Cat. No.: B090772 Get Quote

This technical guide provides an in-depth analysis of the key spectroscopic data for 3-
Hydroxypiperidin-2-one (CAS No. 19365-08-3), a valuable heterocyclic building block in

medicinal chemistry and drug development. This document is intended for researchers,

scientists, and professionals in the field who require a comprehensive understanding of the

structural characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS). While comprehensive analytical data is

available from commercial suppliers, this guide synthesizes expected spectral features based

on fundamental principles and data from analogous structures to provide a robust framework

for interpretation.[1]

Introduction: The Significance of 3-
Hydroxypiperidin-2-one
3-Hydroxypiperidin-2-one, a lactam derivative, possesses a unique combination of functional

groups—a secondary amide within a six-membered ring, and a hydroxyl group at the C3

position. This arrangement offers multiple points for chemical modification, making it an

attractive scaffold for the synthesis of novel therapeutic agents. The chirality at the C3 position

further adds to its potential complexity and biological specificity.

Accurate structural elucidation and purity assessment are paramount in any drug discovery

pipeline. Spectroscopic techniques provide a non-destructive and highly informative means to

achieve this. This guide explains the causality behind expected spectral data, offering field-

proven insights into the interpretation of NMR, IR, and MS data for this specific molecule.
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Below is a diagram illustrating the structure of 3-Hydroxypiperidin-2-one, highlighting the key

functional groups that give rise to its characteristic spectroscopic signature.

Caption: Molecular structure of 3-Hydroxypiperidin-2-one with key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. For 3-Hydroxypiperidin-2-one, both ¹H and ¹³C NMR will provide a

wealth of information regarding its carbon skeleton and the chemical environment of each

proton.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-Hydroxypiperidin-2-one is expected to show distinct signals for

the protons on the piperidine ring, the amide proton, and the hydroxyl proton. The chemical

shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the

anisotropic effect of the carbonyl group.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~6.5 - 7.5 br s 1H NH

The amide

proton is typically

broad and its

chemical shift is

solvent and

concentration

dependent.

~4.0 - 4.2 m 1H CH-OH

This proton is

deshielded by

the adjacent

hydroxyl and

carbonyl groups.

~3.2 - 3.4 m 2H N-CH₂

The methylene

group adjacent to

the nitrogen is

deshielded.

~2.8 - 3.0 br s 1H OH

The hydroxyl

proton signal is

often broad and

its position is

highly variable.

~1.8 - 2.1 m 4H -CH₂-CH₂-

The remaining

two methylene

groups on the

ring will appear

as complex

multiplets.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 3-Hydroxypiperidin-2-one in ~0.7

mL of deuterated chloroform (CDCl₃).
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters:

Acquire the spectrum at room temperature.

Use a standard pulse program.

A relaxation delay of 1-2 seconds is typically sufficient.

Collect 16-32 scans for a good signal-to-noise ratio.

Data Processing: Process the FID with an exponential multiplication (line broadening of 0.3

Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the

spectrum to the residual CHCl₃ signal at 7.26 ppm.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Due to the lack of symmetry, five distinct signals are expected for the carbon atoms of the

piperidine ring.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment Rationale

~170 - 175 C=O

The carbonyl carbon of the

lactam is significantly

deshielded.

~65 - 70 CH-OH

The carbon bearing the

hydroxyl group is deshielded

by the electronegative oxygen.

~40 - 45 N-CH₂
The carbon adjacent to the

nitrogen atom is deshielded.

~25 - 30 -CH₂-
Methylene carbon adjacent to

the CH-OH group.

~20 - 25 -CH₂-
Methylene carbon adjacent to

the N-CH₂ group.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR.

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR

spectrometer.

Acquisition Parameters:

Employ a proton-decoupled pulse sequence.

A relaxation delay of 2-5 seconds is recommended due to the longer relaxation times of

quaternary carbons (though none are present here, it's good practice).

Accumulate a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-

noise ratio.

Data Processing: Process the FID with an exponential multiplication (line broadening of 1-2

Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the

spectrum to the CDCl₃ triplet at 77.16 ppm.
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NMR Workflow

Sample Preparation
(5-10 mg in CDCl₃)

¹H NMR Acquisition
(400 MHz)

¹³C NMR Acquisition
(100 MHz)

Data Processing
(FT, Phasing, Baseline Correction) Structural Elucidation

Click to download full resolution via product page

Caption: A typical workflow for NMR analysis of 3-Hydroxypiperidin-2-one.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. The IR spectrum of 3-Hydroxypiperidin-2-one will be dominated by absorptions

from the O-H, N-H, C=O, and C-N bonds.

Expected IR Data (ATR)
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Wavenumber
(cm⁻¹)

Intensity Assignment Rationale

3400 - 3200 Strong, Broad O-H and N-H stretch

The hydroxyl and

amide N-H stretching

vibrations overlap in

this region, resulting in

a broad band.

2950 - 2850 Medium C-H stretch (aliphatic)

Stretching vibrations

of the methylene

groups in the

piperidine ring.

~1650 Strong C=O stretch (amide)

The carbonyl stretch

of the lactam is a very

strong and

characteristic

absorption.

~1250 Medium C-N stretch
Stretching vibration of

the amide C-N bond.

~1100 Medium C-O stretch
Stretching vibration of

the alcohol C-O bond.

Experimental Protocol: IR Spectroscopy (ATR)

Sample Preparation: No special preparation is needed for Attenuated Total Reflectance

(ATR) IR. Place a small amount of the solid sample directly on the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Acquisition Parameters:

Collect the spectrum over the range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.
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Acquire a background spectrum of the clean ATR crystal before running the sample.

Data Processing: The software automatically performs the Fourier transform and can be

used to label the peaks.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity. For 3-Hydroxypiperidin-2-one (Molecular

Formula: C₅H₉NO₂, Molecular Weight: 115.13 g/mol ), Electrospray Ionization (ESI) is a

suitable soft ionization technique.

Expected Mass Spectrometry Data (ESI+)

m/z Ion Rationale

116.0706 [M+H]⁺

The protonated molecular ion

is expected to be the base

peak in positive ion mode.

138.0525 [M+Na]⁺

Adducts with sodium are

commonly observed in ESI-

MS.

98.0600 [M+H-H₂O]⁺

Loss of a water molecule from

the protonated parent ion is a

likely fragmentation pathway.

Experimental Protocol: Mass Spectrometry (ESI-MS)

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI)

source. This could be a quadrupole, time-of-flight (TOF), or ion trap instrument.

Acquisition Parameters:
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Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

Operate the instrument in positive ion mode.

Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to

optimal values for the instrument and compound.

Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

Data Processing: The instrument software will generate the mass spectrum, from which the

m/z values of the detected ions can be determined.

Overall Spectroscopic Characterization Workflow

3-Hydroxypiperidin-2-one

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structural Confirmation
& Purity Assessment

Click to download full resolution via product page

Caption: Integrated workflow for the complete spectroscopic characterization of 3-
Hydroxypiperidin-2-one.

Conclusion
The spectroscopic characterization of 3-Hydroxypiperidin-2-one is a critical step in its

application for research and drug development. This guide provides a detailed framework for

understanding and interpreting its NMR, IR, and MS data. By correlating the expected spectral
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features with the molecular structure, researchers can confidently verify the identity and purity

of their synthesized material. The protocols outlined herein represent standard, validated

methods that ensure the generation of reliable and reproducible spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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